Structural Elucidation and Analytical Profiling of ent-Deschloro Florfenicol: A Technical Whitepaper
Structural Elucidation and Analytical Profiling of ent-Deschloro Florfenicol: A Technical Whitepaper
Executive Summary
Florfenicol is a broad-spectrum, fluorinated veterinary antibiotic widely utilized in aquaculture and livestock management. During its environmental degradation and in vivo metabolism, dechlorination events frequently yield secondary metabolites, notably Deschloro Florfenicol[1]. In the rigorous landscape of drug development, pharmacokinetics, and environmental monitoring, the stereochemical purity of these metabolites is paramount.
ent-Deschloro Florfenicol is the non-natural (1S,2R) enantiomer of this metabolite. While it lacks the antimicrobial efficacy of its (1R,2S) counterpart, it serves as an indispensable analytical reference standard. It is utilized to validate the stereospecificity of chiral synthesis pathways, quantify enantiomeric impurities in active pharmaceutical ingredients (APIs), and trace stereoselective metabolic degradation in pharmacokinetic assays [[2]]. This whitepaper provides an in-depth technical analysis of its chemical structure, synthetic isolation, and analytical validation.
Chemical Identity & Structural Elucidation
The molecular architecture of ent-Deschloro Florfenicol is defined by its specific stereochemical inversion relative to the natural antibiotic. Natural Florfenicol possesses a (1R,2S) configuration with a dichloroacetamido group. Deschloro Florfenicol retains the (1R,2S) backbone but features a monochloroacetamido substitution [[3]].
Conversely, ent-Deschloro Florfenicol is the exact mirror image, possessing the (1S,2R) configuration.
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IUPAC Name: 2-chloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide.
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Core Pharmacophores: The structure contains a 4-methylsulfonylphenyl ring (providing lipophilicity and target affinity), a propan-1-ol backbone, a terminal 3-fluoro substitution (preventing bacterial acetylation), and a monochloroacetamido group.
Table 1: Physicochemical Properties of ent-Deschloro Florfenicol
| Property | Value | Method / Source |
| Molecular Formula | C₁₂H₁₅ClFNO₄S | Computed / [[4]] |
| Molecular Weight | 323.77 g/mol | Standard Atomic Weights |
| Exact Mass | 323.0394 Da | High-Resolution MS Target |
| Stereochemistry | (1S, 2R) | Chiral Polarimetry |
| XLogP3 | ~0.8 | Estimated Partition Coefficient |
| Appearance | White to off-white solid | Physical Observation |
Stereoselective Synthesis and Chiral Resolution Workflow
Expertise & Causality: Direct asymmetric synthesis of the deschloro derivative often yields poor enantiomeric excess (ee) and is not cost-effective for generating analytical standards. Instead, synthesizing the racemic amine intermediate and performing a classical chiral resolution using a resolving agent (e.g., D-tartaric acid) provides a highly pure enantiomeric scaffold. This self-validating approach ensures that the final acylation step occurs on an optically pure backbone.
Protocol 1: Asymmetric Synthesis and Chiral Resolution
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Diastereomeric Salt Formation: Dissolve 10 mmol of racemic 1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethylamine in 50 mL of hot methanol. Add 5 mmol of D-(-)-tartaric acid.
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Crystallization: Allow the solution to cool to room temperature slowly over 12 hours. The (1S,2R)-amine D-tartrate salt will selectively precipitate due to its lower solubility profile.
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Basification (Self-Validation Step): Filter the crystals and dissolve them in 20 mL of 1M NaOH. Extract three times with 20 mL ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the free (1S,2R)-amine. Validation: A negative specific optical rotation confirms the isolated "ent" configuration.
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N-Acylation: Dissolve the isolated amine in 30 mL anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (Et₃N). Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of chloroacetyl chloride. Causality: Maintaining the temperature at 0°C strictly prevents unwanted O-acylation at the secondary hydroxyl group.
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Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, concentrate under vacuum, and recrystallize the crude product from ethanol to yield pure ent-Deschloro Florfenicol.
Synthetic workflow and chiral resolution for ent-Deschloro Florfenicol.
Analytical Characterization & Validation Protocol
Expertise & Causality: Standard reversed-phase HPLC cannot resolve enantiomers. A chiral stationary phase is mandatory to prove the absence of the natural (1R,2S) metabolite. Furthermore, tandem mass spectrometry (LC-MS/MS) is required to confirm that the deschloro modification (loss of ~34 Da compared to Florfenicol) is correctly located on the acyl chain.
Protocol 2: LC-MS/MS and Chiral Chromatography Validation
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Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized ent-Deschloro Florfenicol in LC-MS grade methanol. Dilute to 100 ng/mL in the mobile phase for injection.
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Chiral HPLC Separation:
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Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Hexane/Isopropanol (80:20, v/v) isocratic elution.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 225 nm.
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Validation Criteria: Inject a racemic mixture first to establish retention times. The (1S,2R) enantiomer must demonstrate a resolution factor (Rs) > 1.5 from the (1R,2S) peak to certify >99% enantiomeric excess (ee).
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LC-MS/MS Analysis:
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Transitions: Monitor the precursor ion [M+H]⁺ at m/z 324.0. The primary diagnostic product ion is m/z 230.0.
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Causality: The transition from 324.0 to 230.0 corresponds to the cleavage of the chloroacetamide moiety, validating the structural integrity of the propanol backbone.
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Analytical validation framework for structural and enantiomeric purity.
Pharmacological Relevance & Mechanistic Implications
Understanding the stereochemistry of ent-Deschloro Florfenicol is critical for toxicological profiling. Florfenicol and its active (1R,2S) metabolites exert their antimicrobial effects by binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis [[5]].
The ribosomal binding pocket is highly stereospecific. The (1S,2R) configuration of ent-Deschloro Florfenicol introduces a severe steric clash within the 50S subunit, rendering it microbiologically inactive. Consequently, if this enantiomer is detected in synthesized batches of veterinary APIs, it indicates a failure in the chiral catalysts used during manufacturing, which dilutes the drug's efficacy and complicates its pharmacokinetic clearance profile.
Stereospecific binding pathways of Deschloro Florfenicol enantiomers.
References
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PubChem. "Deschloro Florfenicol | C12H15ClFNO4S | CID 29977285". National Center for Biotechnology Information.[Link]
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NCATS Inxight Drugs. "Deschloro Florfenicol". National Center for Advancing Translational Sciences.[Link]
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Axios Research. "Florfenicol Oxamic Acid - CAS - 138872-88-5". Axios Research.[Link]
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American Chemical Suppliers. "florfenicol suppliers USA". American Chemical Suppliers.[Link]
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ResearchGate. "Multifunctional biomolecular corona-inspired nanoremediation of antibiotic residues". ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Florfenicol Oxamic Acid - CAS - 138872-88-5 | Axios Research [axios-research.com]
- 3. Deschloro Florfenicol | C12H15ClFNO4S | CID 29977285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deschloro Florfenicol [drugs.ncats.io]
- 5. florfenicol suppliers USA [americanchemicalsuppliers.com]
